Ranatensin
Overview
Description
The compound Ranatensin is a synthetic peptide composed of multiple amino acids. It is used in various scientific research applications, including drug development and the study of cellular functions. This compound is known for its complex structure and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ranatensin involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ranatensin: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Restored methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Ranatensin: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Ranatensin involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate cellular pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the sequence of the peptide.
Comparison with Similar Compounds
Ranatensin: can be compared with other synthetic peptides, such as:
H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2: Similar structure but lacks certain amino acids.
H-DL-Pyr-DL-Val-DL-Pro-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-OH: Similar sequence but different terminal group.
The uniqueness of This compound lies in its specific amino acid sequence and terminal group, which confer distinct biological activities and research applications .
Properties
CAS No. |
29451-71-6 |
---|---|
Molecular Formula |
C61H84N16O13S |
Molecular Weight |
1281.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41?,42-,43-,44-,45-,46-,50?,51?/m0/s1 |
InChI Key |
AUOCWSNQHWTPIJ-CFWJHKRRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XVPQWAVGHFM |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pyro-Glu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-amide pyroglutamyl-valyl-prolyl-glutaminyl-tryptophyl-alanyl-valyl-glycyl-histidyl-phenylalanyl-methionylamide ranatensin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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